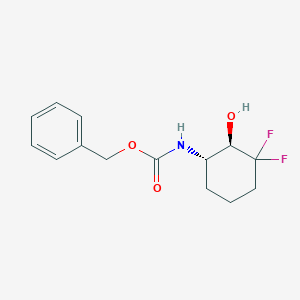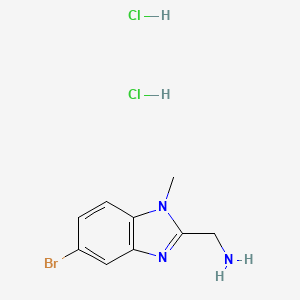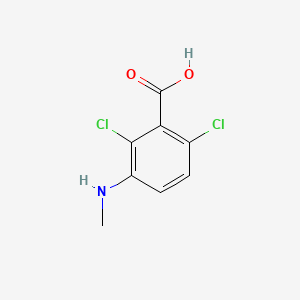
2,6-Dichloro-3-(methylamino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-3-(methylamino)benzoic acid is a halogenated aromatic carboxylic acid This compound is characterized by the presence of two chlorine atoms and a methylamino group attached to a benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions
Chlorination of Methyl Ester: One method involves the chlorination of the methyl ester of 2,6-dichlorobenzoic acid, followed by hydrolysis to yield 2,6-Dichloro-3-(methylamino)benzoic acid.
Oxidation of 2,6-Dichlorotoluene: Another approach is the oxidation of 2,6-dichlorotoluene using potassium permanganate or other oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chlorination and oxidation processes, optimized for yield and purity. The choice of reagents and conditions is crucial to ensure the efficient production of the desired compound.
化学反应分析
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, particularly involving the carboxylic acid group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate is commonly used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl ester yields the corresponding carboxylic acid .
科学研究应用
2,6-Dichloro-3-(methylamino)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
作用机制
The mechanism by which 2,6-Dichloro-3-(methylamino)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors The presence of chlorine atoms and the methylamino group influences its binding affinity and reactivity
相似化合物的比较
Similar Compounds
2,6-Dichlorobenzoic Acid: Similar in structure but lacks the methylamino group.
3-Amino-2,5-dichlorobenzoic Acid: Contains an amino group instead of a methylamino group.
2-(Methylamino)benzoic Acid: Similar but lacks the chlorine atoms.
Uniqueness
2,6-Dichloro-3-(methylamino)benzoic acid is unique due to the combination of chlorine atoms and a methylamino group on the benzoic acid core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
分子式 |
C8H7Cl2NO2 |
|---|---|
分子量 |
220.05 g/mol |
IUPAC 名称 |
2,6-dichloro-3-(methylamino)benzoic acid |
InChI |
InChI=1S/C8H7Cl2NO2/c1-11-5-3-2-4(9)6(7(5)10)8(12)13/h2-3,11H,1H3,(H,12,13) |
InChI 键 |
MCKWXSPQPVFYBK-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C(C(=C(C=C1)Cl)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{4H,6H,7H-thiopyrano[3,4-d][1,3]oxazol-2-yl}ethan-1-amine hydrochloride](/img/structure/B13492529.png)

![rac-(1R,4S,5S)-4-(3-tert-butylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13492538.png)

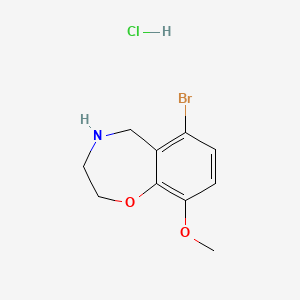
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(2-ethyl-4-methyl-1,3-thiazol-5-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide dihydrochloride](/img/structure/B13492567.png)
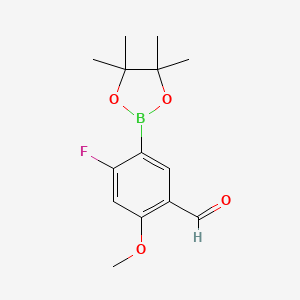
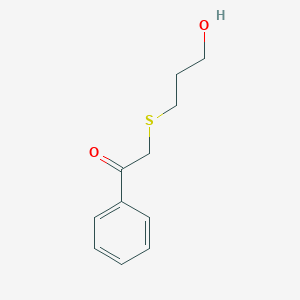
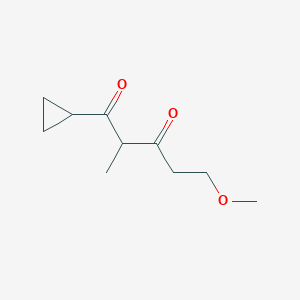
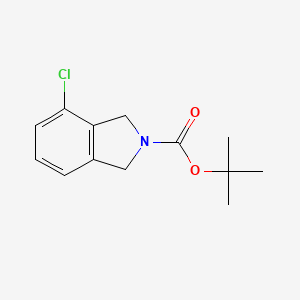
![Tert-butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13492594.png)
![2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-6-yl}acetic acid](/img/structure/B13492598.png)
